(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Description
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine is a chiral cyclohexane derivative featuring a pyrrolidine substituent at the 2-position. Its stereochemistry (1S,2R) confers distinct physicochemical and biological properties.
Properties
CAS No. |
133575-75-4 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1S,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10+/m0/s1 |
InChI Key |
FLEFKPPJPOWCSZ-VHSXEESVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)N2CCCC2 |
Canonical SMILES |
C1CCC(C(C1)N)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.
Formation of Intermediate: Cyclohexanone undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrrolidine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Feature |
|---|---|---|---|---|---|
| (1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine | Not Provided | C10H20N2 | 168.28 | 1S,2R | Pyrrolidine substituent |
| (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine | 824938-97-8 | C10H20N2 | 168.28 | 1S,2S | Stereoisomer |
| (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine | 885677-92-9 | C10H20N2 | 168.28 | 1R,2R | Enantiomer |
| N-Methyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | 1219964-64-3 | C13H26Cl2N2 | 289.29 | N/A | Methyl-pyrrolidinylmethyl chain |
Biological Activity
(1S,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine is a chiral cyclic amine with potential pharmacological applications. This compound's unique structural features, including the cyclohexane ring and the pyrrolidine moiety, suggest possible interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H17N
- Molecular Weight : Approximately 155.25 g/mol
- CAS Number : 885677-92-9
The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods:
- Alkylation of Pyrrolidine : A common approach involves the alkylation of 2-(pyrrolidin-1-yl)cyclohexanamine with methyl iodide under basic conditions.
- Asymmetric Synthesis : Asymmetric synthesis using chiral catalysts can enhance enantiomeric purity, critical for pharmacological efficacy.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate:
- Dopamine Receptors : Influencing pathways associated with mood and behavior.
- Serotonin Receptors : Potentially affecting anxiety and depression-related behaviors.
The compound's mechanism may involve acting as an agonist or antagonist at these receptors, modulating their activity and influencing various biochemical pathways.
Pharmacological Studies
Research has indicated several potential pharmacological applications:
- CNS Modulation : Similar compounds have shown efficacy in treating conditions like depression and anxiety by targeting serotonin and dopamine pathways.
- Pain Management : Some derivatives exhibit properties that could be beneficial in managing nociceptive and neuropathic pain.
Case Studies
Recent studies have explored the biological effects of related compounds with similar structures. For instance:
- Study on Neurotransmitter Interaction : A study demonstrated that compounds structurally similar to this compound showed significant binding affinity to serotonin receptors, impacting mood regulation .
- Antibacterial Activity : Research on pyrrole derivatives indicated that modifications to the amine structure could enhance antibacterial properties against pathogens like Staphylococcus aureus .
Data Table
| Property/Activity | Description |
|---|---|
| Molecular Structure | Cyclohexane ring with a pyrrolidine moiety |
| Target Receptors | Dopamine and serotonin receptors |
| Potential Applications | CNS disorders, pain management |
| Notable Findings | Modulation of neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
